6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial
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Overview
Description
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial is a polyunsaturated aldehyde with a complex structure characterized by multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial typically involves aldol condensation reactions. One common method involves the reaction between citral and 2-octanone, catalyzed by a solid catalyst such as Amberlyst A-26 OH. This method yields a high purity product with a yield of approximately 93% .
Industrial Production Methods
Industrial production of this compound often employs similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial involves its interaction with various molecular targets. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species. These reactive species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6,11,15-Tetramethyl-hexadeca-2,6,8,10,14-pentaene: Another polyunsaturated compound with a similar structure but fewer double bonds.
Crocetin dialdehyde: A related compound with similar conjugated double bonds.
Uniqueness
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct chemical and biological properties
Properties
CAS No. |
647376-80-5 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C18H20O2/c1-17(11-5-3-9-15-19)13-7-8-14-18(2)12-6-4-10-16-20/h3-16H,1-2H3 |
InChI Key |
LKRZGCSTJKJIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=CC=O)C=CC=CC=O |
Origin of Product |
United States |
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